molecular formula C12H13N7OS B6040026 N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B6040026
M. Wt: 303.35 g/mol
InChI Key: PSNXKVZGWBINOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide is a heterocyclic compound featuring a 5-methylthiazole ring linked to a purine moiety via a beta-alaninamide bridge. The thiazole and purine groups are pharmacologically significant, often associated with antimicrobial, anticancer, or receptor-modulating properties .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-3-(7H-purin-6-ylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7OS/c1-7-4-14-12(21-7)19-8(20)2-3-13-10-9-11(16-5-15-9)18-6-17-10/h4-6H,2-3H2,1H3,(H,14,19,20)(H2,13,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNXKVZGWBINOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multi-step organic synthesis. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to form an intermediate, which is then coupled with a purine derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The purine base may mimic natural nucleotides, interfering with DNA and RNA synthesis . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole and Purine Moieties

Elinzanetantum
  • Structure: Contains a 3,5-bis(trifluoromethyl)phenyl group and a neurokinin receptor-targeting hexahydropyrazino-oxazine moiety.
  • Key Difference : Unlike the target compound, elinzanetantum lacks a purine core but shares the thiazole-derived substituent framework. It acts as a neurokinin receptor antagonist, highlighting the role of thiazole in receptor binding .
Efmarodocokina Alfa
  • Structure: A hamster cell-derived immunoglobulin.
  • Contrast : While unrelated in structure, this compound underscores the diversity of biologically active molecules referenced alongside the target compound in regulatory contexts .

Beta-Alaninamide-Linked Thiazole Derivatives

N~3~-(Ethylcarbamoyl)-N-(2-methyl-1,3-benzothiazol-6-yl)-beta-alaninamide
  • Structure : Features a benzothiazole ring instead of a thiazole and an ethylcarbamoyl group instead of purine.

Functional Comparison with Bioactive Thiazole Derivatives

Antimicrobial Thiazole-Pyrimidinones ()

Compounds such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f ) exhibit broad-spectrum antimicrobial activity.

  • Structural Overlap : The thiazole-pyrimidine core in these compounds parallels the thiazole-purine system in the target molecule.
  • Activity Data :
Compound Antibacterial (Gram-positive) Antifungal (C. albicans)
3a Active Inactive
6f Active Active

Key Insight : The addition of morpholine or piperidine groups enhances antifungal activity, whereas the purine moiety in the target compound may shift selectivity toward eukaryotic signaling pathways (e.g., kinase inhibition).

Cytotoxic Thiazole-Sulphonamide Ligands ()

Ligands like L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl) benzene sulphonamide) demonstrate potent cytotoxicity against MDA-MB-231 breast cancer cells.

  • Activity Ranking : L1 > L3 > L2, with IC₅₀ values correlating with electron-withdrawing substituents on the thiazole ring.
  • Comparison: The target compound’s purine group could enhance DNA intercalation or adenosine receptor antagonism, diverging from sulphonamide-mediated cytotoxicity .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into the compound's mechanisms of action, biological effects, and its potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a purine base, which contributes to its unique biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C12H13N7OS
Molecular Weight 273.34 g/mol

Target Enzymes

This compound primarily targets DNA gyrase and topoisomerase IV , which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, the compound disrupts DNA supercoiling and leads to lethal double-strand breaks in bacterial cells.

Mode of Action

The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This results in an accumulation of double-strand breaks that are fatal to bacteria, effectively leading to cell death.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values indicate high efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with reported MIC values as low as 0.21 µM .
Pathogen MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

Cytotoxicity Studies

In vitro cytotoxicity assessments utilizing human cell lines (HaCat and BALB/c 3T3) revealed that while the compound has antimicrobial properties, it also exhibits relatively low toxicity towards human cells. The IC50 values were not reached within the tested exposure times .

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation : A study evaluated various thiazolopyridine derivatives for their antimicrobial activity. The most active compound (similar in structure to this compound) showed promising results against both Gram-positive and Gram-negative microorganisms .
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding interactions between the compound and the active sites of DNA gyrase, suggesting its potential as a lead compound for developing new antibiotics .
  • Pharmacokinetic Properties : Computational studies have shown that this compound possesses favorable pharmacokinetic properties, including good bioavailability and drug-likeness parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.